molecular formula C20H17NO3 B339714 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B339714
M. Wt: 319.4 g/mol
InChI Key: OFFYSOUMSODQKY-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline carboxylate family This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a 2-oxoethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-quinolinecarboxylic acid with 4-methylbenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
  • 2-(4-Hexylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
  • 2-(4-Ethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C20H17NO3/c1-13-7-9-15(10-8-13)19(22)12-24-20(23)17-11-14(2)21-18-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3

InChI Key

OFFYSOUMSODQKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

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